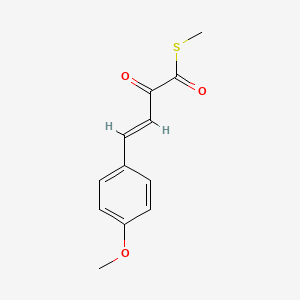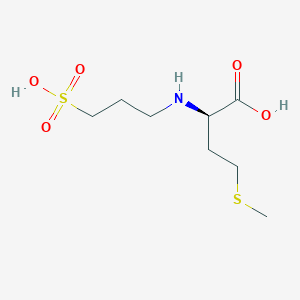![molecular formula C17H31NO3 B12524875 N-[(1S,2S)-2-Hydroxycyclopentyl]-3-oxododecanamide CAS No. 669721-37-3](/img/structure/B12524875.png)
N-[(1S,2S)-2-Hydroxycyclopentyl]-3-oxododecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1S,2S)-2-Hydroxycyclopentyl]-3-oxododecanamide is a complex organic compound with a unique structure that includes a hydroxycyclopentyl group and a long aliphatic chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,2S)-2-Hydroxycyclopentyl]-3-oxododecanamide typically involves the reaction of a cyclopentyl derivative with a dodecanamide precursor. The process may include steps such as:
Hydroxylation: of the cyclopentyl ring to introduce the hydroxy group.
Amidation: reaction where the hydroxycyclopentyl derivative reacts with a dodecanoyl chloride or similar reagent under controlled conditions to form the final amide product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(1S,2S)-2-Hydroxycyclopentyl]-3-oxododecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl group in the amide can be reduced to an amine.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to facilitate substitution reactions.
Major Products
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentylamines.
Substitution: Formation of various substituted cyclopentyl derivatives.
Applications De Recherche Scientifique
N-[(1S,2S)-2-Hydroxycyclopentyl]-3-oxododecanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which N-[(1S,2S)-2-Hydroxycyclopentyl]-3-oxododecanamide exerts its effects involves interactions with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The long aliphatic chain may interact with lipid membranes, affecting membrane fluidity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(1S)-2-Hydroxycyclopentyl]-4-nitrobenzamide
- N-[(1S,2S)-2-Hydroxy-1-(4-hydroxybenzyl)propyl]-L-leucinamide
Uniqueness
N-[(1S,2S)-2-Hydroxycyclopentyl]-3-oxododecanamide is unique due to its specific combination of a hydroxycyclopentyl group and a long aliphatic chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
669721-37-3 |
|---|---|
Formule moléculaire |
C17H31NO3 |
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
N-[(1S,2S)-2-hydroxycyclopentyl]-3-oxododecanamide |
InChI |
InChI=1S/C17H31NO3/c1-2-3-4-5-6-7-8-10-14(19)13-17(21)18-15-11-9-12-16(15)20/h15-16,20H,2-13H2,1H3,(H,18,21)/t15-,16-/m0/s1 |
Clé InChI |
RKYZEJJZFJEGAZ-HOTGVXAUSA-N |
SMILES isomérique |
CCCCCCCCCC(=O)CC(=O)N[C@H]1CCC[C@@H]1O |
SMILES canonique |
CCCCCCCCCC(=O)CC(=O)NC1CCCC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


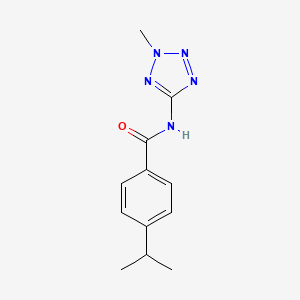
![1H-Pyrrolo[2,3-b]pyridine, 4,5-dichloro-2-iodo-3-(5-pyrimidinyl)-](/img/structure/B12524798.png)
![2-(4'-Fluoro-6-methoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12524805.png)
![Methyl [(1R)-1-(4-fluorophenyl)-3-oxobutyl]carbamate](/img/structure/B12524824.png)

![2,6-Bis(4-methoxyphenyl)bicyclo[3.3.1]nonane-2,6-diol](/img/structure/B12524827.png)

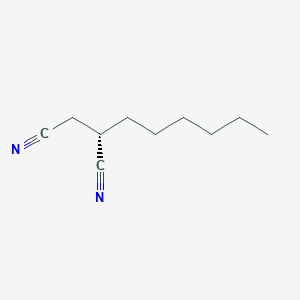
![1,3-Bis[(6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]propan-2-ol](/img/structure/B12524835.png)
![2-[(Benzenesulfonyl)methyl]-1,3-difluorobenzene](/img/structure/B12524842.png)
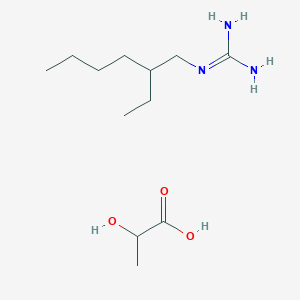
![1,1'-{[2,5-Bis(dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis(4-nitrobenzene)](/img/structure/B12524847.png)
